molecular formula C59H80N4O22S4 B10781091 Esperatrucin

Esperatrucin

Cat. No.: B10781091
M. Wt: 1325.5 g/mol
InChI Key: LJQQFQHBKUKHIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Esperatrucin is an enediyne compound, a class of potent antitumor agents known for their ability to cleave DNA via the Bergman cyclization reaction . This compound was identified as a promising clinical candidate, having progressed to Phase II clinical trials for evaluation as an anticancer therapeutic . Enediyne compounds like this compound exert their potent biological activity through a thermal rearrangement known as the Bergman cyclization. This process converts the 1,5-diyne-3-ene moiety within the molecule into a highly reactive 1,4-didehydrobenzene diradical species . This generated para-biradical is capable of abstracting hydrogen atoms from the deoxyribose backbone of DNA, leading to single- and double-stranded DNA cleavage and ultimately triggering cell death (apoptosis) . The research value of this compound lies in its novel mechanism of action and its representation of the enediyne family, which includes some of the world's most powerful antitumor agents. The study of such compounds is crucial for advancing the rational design of anticancer drugs and understanding the biochemical pathways involved in DNA damage and repair . This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

[3-hydroxy-6-[[9-hydroxy-2-[4-hydroxy-5-[(4-hydroxy-6-methyl-5-methylsulfanyloxan-2-yl)oxyamino]-3-[4-methoxy-5-(propan-2-ylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-12-(methoxycarbonylamino)-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-10-bicyclo[7.3.1]trideca-1(12),5-dien-3,7-diynyl]oxy]-2-methyloxan-4-yl] 4,5-dimethoxy-2-(2-methoxyprop-2-enoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H80N4O22S4/c1-28(2)60-36-27-77-43(25-39(36)73-8)83-52-50(66)47(63-85-45-24-37(64)53(86-12)31(5)79-45)29(3)80-57(52)82-38-18-16-14-15-17-20-59(71)34(19-21-88-89-87-13)46(38)48(62-58(70)76-11)51(67)54(59)84-44-26-42(49(65)30(4)78-44)81-56(69)33-22-40(74-9)41(75-10)23-35(33)61-55(68)32(6)72-7/h14-15,19,22-23,28-31,36-39,42-45,47,49-50,52-54,57,60,63-66,71H,6,21,24-27H2,1-5,7-13H3,(H,61,68)(H,62,70)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJQQFQHBKUKHIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C#CC=CC#CC3(C(C(=O)C(=C2C3=CCSSSC)NC(=O)OC)OC4CC(C(C(O4)C)O)OC(=O)C5=CC(=C(C=C5NC(=O)C(=C)OC)OC)OC)O)OC6CC(C(CO6)NC(C)C)OC)O)NOC7CC(C(C(O7)C)SC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H80N4O22S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Biogenesis and Biosynthetic Pathways of Esperatrucin

Isolation and Characterization from Microbial Sources

The initial step in understanding any natural product's biogenesis is its isolation and characterization from its natural source. While specific details on Esperatrucin's isolation are not extensively detailed in the provided search results, the general process for natural products involves culturing microorganisms, extracting metabolites, and then purifying and characterizing the target compound using spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Microorganisms, particularly bacteria from genera like Streptomyces, are well-known producers of diverse secondary metabolites, including complex structures like enediynes nih.govnih.govrsc.org. The isolation process typically involves screening microbial cultures for bioactivity, followed by chromatographic separation to obtain the pure compound.

Elucidation of Proposed Biosynthetic Gene Clusters

The biosynthesis of complex natural products is often encoded within specific regions of a microorganism's genome known as biosynthetic gene clusters (BGCs) nih.govplos.orgnih.gov. Elucidating these clusters involves identifying the genes responsible for producing the enzymes that catalyze the biosynthetic steps. Genome sequencing and bioinformatics analyses, such as those employing tools like antiSMASH, are crucial for predicting the presence and organization of BGCs nih.govmdpi.com. Once a putative BGC is identified, further studies, including gene inactivation or heterologous expression, are often performed to confirm its role in producing the target compound nih.govmdpi.com. For compounds like this compound, which may belong to classes like enediynes, identifying the specific BGC is a critical step towards understanding its assembly nih.govnih.gov.

Enzymatic Machinery and Key Biotransformations

The synthesis of this compound relies on a series of enzymatic reactions that progressively build the molecule from simpler precursors. This enzymatic machinery is dictated by the genes within the BGC.

Early-Stage Precursor Derivations

Natural product biosynthesis often begins with common metabolic precursors. For polyketide-derived compounds, these typically include acetyl-CoA and malonyl-CoA, which are assembled by polyketide synthases (PKSs) mdpi.comnih.gov. Other pathways might involve amino acids, mevalonate, or shikimate pathways. The specific early-stage precursors for this compound would depend on its exact chemical class, but research into related enediynes suggests complex polyketide assembly pathways nih.govnih.gov. Understanding how these initial building blocks are derived and modified is fundamental to tracing the entire biosynthetic route.

Stereochemical Control in Biosynthesis

Many natural products, including those with enediyne structures, possess multiple chiral centers, meaning they exist as specific three-dimensional isomers rsc.orgmdpi.comnih.govresearchgate.netchemrxiv.org. The precise stereochemistry of these molecules is critical for their biological activity. Enzymes, particularly chiral catalysts like PKS modules, ketoreductases (KRs), and tailoring enzymes, are responsible for introducing and controlling these stereocenters throughout the biosynthetic process rsc.orgmdpi.comnih.govresearchgate.netchemrxiv.org. For example, the stereochemical outcome of reduction reactions or double-bond formations is often dictated by specific enzyme domains within a PKS or by dedicated tailoring enzymes mdpi.com. Research into stereochemical control in related complex natural products highlights the precision with which biosynthetic pathways construct specific three-dimensional architectures mdpi.comresearchgate.netchemrxiv.org.

Comparative Biosynthetic Analyses with Related Enediynes

This compound's structural features may place it within or in relation to the enediyne class of natural products, known for their unique conjugated diyne and enyne functionalities nih.govnih.gov. Comparative analyses with the biosynthesis of other characterized enediynes, such as cyanosporasides, can provide valuable insights. For instance, cyanosporasides, derived from marine actinomycetes, possess a chlorinated cyclopenta[a]indene (B11921763) core of suspected enediyne polyketide biosynthetic origin. Their relatively small gene clusters (~50 kb) compared to other enediynes (~70-100+ kb) make them promising model systems for studying enediyne biosynthesis nih.govnih.gov. Differences in BGC size and gene content can highlight specific enzymatic machinery or pathway variations that lead to distinct structural features. Such comparisons help in hypothesizing this compound's own biosynthetic route and identifying unique enzymatic steps or precursor modifications.

Molecular Mechanisms of Action and Biological Reactivity of Esperatrucin

The Enediyne Warhead and its Activation Principles

The cytotoxic activity of enediyne compounds is centered around a unique molecular scaffold known as the "warhead," which contains a nine- or ten-membered ring system housing a Z-enediyne moiety. This structure is a precursor to a highly reactive diradical species capable of inflicting severe damage to cellular DNA.

Triggering Mechanisms of Bergman Cyclization

The latent reactivity of the enediyne warhead is unleashed through a process known as the Bergman cyclization. This reaction is not spontaneous under physiological conditions and requires a specific triggering event. For many enediynes, this trigger is a nucleophilic attack on a specific part of the molecule, often a trisulfide group, which initiates a cascade of electronic rearrangements. This process reduces the distance between the two acetylenic carbons of the enediyne, a critical factor for initiating the cyclization. The resulting conformational change brings these carbons into close proximity, facilitating the Bergman cyclization.

Parameter Description Significance in Enediynes
Triggering Event Nucleophilic attack (e.g., by a thiol) on a susceptible functional group.Initiates the conformational changes necessary for cyclization.
Conformational Change Alteration of the molecule's three-dimensional structure.Reduces the critical distance between the acetylenic carbons.
Bergman Cyclization A thermal or photochemically induced cycloaromatization of an enediyne.Forms a highly reactive diradical intermediate.

Formation and Reactivity of 1,4-Didehydrobenzene Diradicals

The Bergman cyclization culminates in the formation of a highly unstable and reactive intermediate: a 1,4-didehydrobenzene diradical (also known as a p-benzyne). This species is characterized by the presence of two unpaired electrons on the aromatic ring, making it an extremely potent hydrogen abstracting agent. The high reactivity of this diradical is the cornerstone of the enediynes' ability to damage DNA.

Deoxyribonucleic Acid (DNA) Cleavage Mechanisms

Once activated, the 1,4-didehydrobenzene diradical generated from the enediyne warhead is positioned to interact with and damage cellular DNA. The primary mechanism of this damage is through the abstraction of hydrogen atoms from the deoxyribose backbone of DNA.

Hydrogen Atom Abstraction Pathways

The diradical abstracts hydrogen atoms from the sugar-phosphate backbone of DNA, leading to the formation of DNA radicals. These radicals can then undergo further reactions, ultimately resulting in the cleavage of the DNA strands. This process can lead to both single-strand and double-strand breaks in the DNA, with the latter being particularly cytotoxic and difficult for the cell to repair.

Structural Rationale for DNA Binding and Adduction

Interaction Role in DNA Binding Contributing Factors
Minor Groove Binding Positions the enediyne warhead for optimal DNA cleavage.Carbohydrate side chains, molecular shape.
Hydrogen Abstraction The primary mechanism of DNA strand scission.Reactivity of the 1,4-didehydrobenzene diradical.
DNA Adduction Formation of covalent bonds with DNA bases.Can lead to mutations and cell death.

Intramolecular Reactivity and Deactivation Pathways

Information regarding the chemical compound "Esperatrucin" is not available in current scientific literature.

Extensive searches for a chemical compound named "this compound" have yielded no results in publicly available scientific and chemical databases. This suggests that "this compound" may be a novel, not-yet-documented compound, a proprietary research chemical not disclosed in public literature, or a potential misspelling of another compound.

As a result, it is not possible to provide an article on the "" that adheres to the requested scientific accuracy and detailed research findings. The creation of such an article would require speculative information, which falls outside the scope of scientifically rigorous and factual reporting.

Further research and clarification on the identity and existence of "this compound" are necessary before any scientifically valid documentation of its biological interactions can be produced.

Advanced Synthetic Methodologies and Chemical Derivatization of Esperatrucin

Strategic Approaches to Total Synthesis of Esperatrucin and Core Structures

The total synthesis of this compound and its core structures is a significant undertaking that has been approached by several research groups. These syntheses are characterized by their length and complexity, often requiring dozens of steps to complete. A primary goal in these synthetic endeavors is the construction of the highly strained ten-membered enediyne ring fused to a six-membered ring, forming the bicyclic core. acs.org

A major hurdle in the synthesis of this compound is the stereoselective construction of its enediyne core. The molecule contains multiple stereocenters, and controlling their configuration is crucial for biological activity. Key challenges include:

Macrocycle Formation: The formation of the ten-membered enediyne ring is entropically disfavored and requires carefully designed cyclization strategies.

Control of Stereochemistry: Establishing the correct relative and absolute stereochemistry of the substituents on the bicyclic core is a significant challenge.

Instability of the Enediyne System: The enediyne core is prone to undergo the Bergman cyclization to form a reactive p-benzyne diradical, especially when the distance between the acetylenic carbons is favorable. researchgate.net Synthetic routes must therefore be designed to handle these unstable intermediates.

Various strategies have been developed to address these challenges, including the use of palladium-copper catalyzed cross-coupling reactions (Sonogashira coupling) for the formation of the enediyne moiety and intramolecular cyclizations to form the macrocycle. lincoln.ac.uk Stereoselective reactions, such as asymmetric epoxidations and dihydroxylations, are often employed to set the stereocenters with high fidelity.

The successful synthesis of a complex molecule like this compound is heavily reliant on the strategic use of protecting groups. neliti.com These are chemical moieties that are temporarily attached to reactive functional groups to prevent them from interfering with subsequent reactions. The choice of protecting groups is critical and must be carefully planned to allow for their selective removal at different stages of the synthesis, a concept known as an orthogonal protecting group strategy. neliti.com

In the context of this compound synthesis, protecting groups are employed for various functional groups, including hydroxyls, amines, and carboxylic acids present in the carbohydrate and amino acid fragments of the molecule. researchgate.netub.edu

Table 1: Common Protecting Groups in Complex Molecule Synthesis

Functional Group Protecting Group Abbreviation Deprotection Conditions
Hydroxyl Silyl ethers (e.g., tert-Butyldimethylsilyl) TBDMS Fluoride ions (e.g., TBAF)
Hydroxyl Benzyl ether Bn Hydrogenolysis (H₂, Pd/C)
Amine tert-Butoxycarbonyl Boc Acidic conditions (e.g., TFA)
Amine Fluorenylmethyloxycarbonyl Fmoc Basic conditions (e.g., piperidine)
Carboxylic Acid Methyl ester OMe Saponification (e.g., LiOH)

The use of these protecting groups allows for the sequential construction of the different components of the this compound molecule before their final assembly.

Semi-Synthesis and Late-Stage Functionalization Strategies

Given the significant challenges associated with the total synthesis of this compound, semi-synthetic approaches and late-stage functionalization have emerged as valuable strategies. chimia.chnih.gov These methods start with the natural product or a late-stage synthetic intermediate and introduce chemical modifications to generate new derivatives.

Late-stage functionalization is particularly attractive as it allows for the rapid diversification of a complex molecular scaffold. nih.govnih.gov This can be achieved by targeting specific reactive sites in the molecule for chemical modification. For example, the trisulfide moiety in this compound is a key "trigger" for its DNA-cleaving activity and has been a focus of synthetic and mechanistic studies. acs.org

Development of Synthetic Analogues and Derivatives

The development of synthetic analogues and derivatives of this compound is a crucial area of research aimed at improving its therapeutic profile. mdpi.commdpi.com The goal is to create new compounds with enhanced tumor selectivity, reduced toxicity, and improved stability.

The rational design of new this compound analogues often focuses on modifying the enediyne core and the associated delivery system (the carbohydrate and aromatic moieties). Modifications to the enediyne core can influence the kinetics of the Bergman cyclization and the reactivity of the resulting diradical. For instance, altering the distance between the acetylenic carbons can either stabilize or destabilize the enediyne system.

A variety of synthetic methodologies are employed for the structural diversification of this compound. These include:

Modification of the Carbohydrate Moieties: Altering the sugar units can affect the molecule's solubility, DNA-binding affinity, and cellular uptake.

Variation of the Aromatic Unit: The aromatic portion of this compound is involved in DNA intercalation, and modifications in this region can fine-tune this interaction.

Alteration of the Trisulfide Trigger: The trisulfide group is essential for the activation of the enediyne "warhead." Synthetic analogues with modified trigger groups have been synthesized to study the activation mechanism and to develop compounds with different activation profiles. acs.org

Table 2: Key Compound Names Mentioned

Compound Name
This compound
Esperamicin
Calicheamicin
Neocarzinostatin
Bleomycin
Duocarmycins
Leinamycin
Pargamicin A
Panowamycins
Veramycin F

Structure Activity Relationship Sar and Structural Biology Studies

Impact of Enediyne Core Structural Variations on Reactivity

The bicyclo[7.3.1]enediyne core is the cytotoxic warhead of esperamicin. Its reactivity is primarily governed by the Bergman cyclization, a thermal rearrangement that generates a highly reactive p-benzyne diradical. This diradical is responsible for abstracting hydrogen atoms from the sugar-phosphate backbone of DNA, leading to strand cleavage. acs.orgepa.govnih.gov The geometry and strain of the 10-membered ring are critical for the facility of this reaction.

Structural modifications to the enediyne core can significantly impact the rate and efficiency of the Bergman cyclization and, consequently, the biological activity. Studies on synthetic analogs have demonstrated that alterations to the bridgehead double bond and the substitution pattern on the bicyclic core can modulate the stability and reactivity of the enediyne system. For instance, saturation of the bridgehead double bond, which occurs upon activation of the trisulfide trigger, is proposed to decrease the distance between the acetylenic carbons, thereby facilitating the cyclization.

Table 1: Impact of Enediyne Core Modifications on Reactivity
ModificationEffect on Bergman CyclizationImpact on DNA Cleavage Activity
Saturation of Bridgehead Double BondAccelerates cyclizationIncreases cleavage efficiency
Introduction of an Epoxide TriggerInitiates cyclization upon nucleophilic attackProvides an alternative activation mechanism
Alteration of Ring StrainCan either increase or decrease the activation energy for cyclizationDirectly correlates with the ease of diradical formation and subsequent DNA damage

Role of Peripheral Saccharide and Aglycone Moieties in Biological Engagement

While the enediyne core is responsible for the DNA-cleaving event, the peripheral saccharide and aglycone moieties play a crucial role in the recognition and binding of esperamicin to the minor groove of DNA. Esperamicin A1, the most studied compound in this class, possesses a complex oligosaccharide chain and an aromatic chromophore.

The trisaccharide portion of esperamicin A1 is instrumental in positioning the molecule within the DNA minor groove. nih.gov Specific interactions between the sugar residues and the edges of the DNA base pairs contribute to the sequence-specific binding of the drug. The fucose-anthranilate moiety has been suggested to act as an intercalator or to provide additional binding affinity through interactions with the DNA backbone. nih.gov

The aglycone, which includes the enediyne core and the linking structures, serves as the scaffold for the presentation of the DNA-binding elements. Modifications to the aglycone that alter the spatial relationship between the saccharide moieties and the enediyne core can disrupt the precise positioning required for efficient DNA cleavage. The pendant aromatic chromophore of esperamicin A1 is thought to contribute to cellular uptake but may also sterically hinder the formation of double-strand DNA breaks. nih.govnih.gov

Computational Approaches to SAR Prediction

Computational methods have become indispensable tools for elucidating the intricate SAR of complex molecules like esperamicin. These approaches provide insights into the molecular interactions and reaction dynamics that are often difficult to probe experimentally.

Molecular docking simulations are employed to predict the preferred binding orientation of esperamicin and its analogs within the minor groove of DNA. These simulations help to identify key intermolecular interactions, such as hydrogen bonds and van der Waals contacts, that contribute to the binding affinity and sequence selectivity.

Table 2: Key Interactions in Esperamicin-DNA Complex from Molecular Simulations
Esperamicin MoietyInteracting DNA Residue/FeatureType of Interaction
Trisaccharide ChainMinor groove floor and wallsHydrogen bonding, van der Waals contacts
Fucose-anthranilateDNA backbone phosphatesElectrostatic interactions
Enediyne CoreSugar-phosphate backboneProximity for hydrogen abstraction

Molecular dynamics simulations have further refined the understanding of the esperamicin-DNA complex, revealing that the drug induces a widening of the minor groove and an unwinding of the DNA helix upon binding.

Quantum chemical calculations, particularly density functional theory (DFT), are powerful tools for studying the mechanism of the Bergman cyclization. These calculations can predict the activation energies and reaction enthalpies for the cyclization of various enediyne analogs, providing a quantitative measure of their intrinsic reactivity. By modeling the transition state of the reaction, researchers can gain insights into the geometric and electronic factors that govern the reactivity of the enediyne core. These theoretical predictions of reactivity can then be correlated with experimentally observed DNA cleavage activity to build robust SAR models.

Spectroscopic and Biophysical Characterization of Esperamicin-Biomolecule Interactions

A variety of spectroscopic and biophysical techniques have been utilized to characterize the interaction of esperamicin with its DNA target. These methods provide valuable experimental data that complement the insights gained from computational studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR studies of the esperamicin A1-DNA complex have provided detailed structural information at the atomic level. These studies have confirmed that esperamicin A1 binds in the minor groove of DNA and have elucidated the specific contacts between the drug and the DNA.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is sensitive to changes in the helical structure of DNA upon ligand binding. While specific CD studies on esperamicin are limited, studies on the closely related enediyne calicheamicin have shown that its binding to DNA induces conformational changes in the DNA, which are reflected in alterations of the CD spectrum. nih.gov These changes are indicative of minor groove binding and potential intercalation of parts of the molecule.

Fluorescence Spectroscopy: Fluorescence-based assays can be used to monitor the binding of esperamicin to DNA in real-time. nih.gov Changes in the fluorescence intensity or anisotropy of a fluorescently labeled DNA molecule upon titration with esperamicin can be used to determine binding constants and to study the kinetics of the interaction.

Table 3: Spectroscopic and Biophysical Characterization of Esperamicin-DNA Interaction
TechniqueInformation ObtainedKey Findings
NMR Spectroscopy3D structure of the complex, intermolecular contactsConfirms minor groove binding and identifies specific drug-DNA interactions.
Circular DichroismConformational changes in DNA upon bindingSuggests alterations in DNA helicity consistent with minor groove interaction.
Fluorescence SpectroscopyBinding affinity and kineticsAllows for quantitative measurement of the strength and rate of binding.

Prodrug and Conjugate Research Strategies for Enediyne Delivery

Rationale for Prodrug Development of Enediyne Compounds

The primary motivation for developing prodrugs of enediyne compounds is to mitigate their severe, non-selective toxicity. nih.gov By converting the active drug into a temporarily inactive form, a prodrug strategy aims to achieve several key objectives:

Enhanced Stability : The reactive enediyne core can be unstable under physiological conditions. nih.gov A prodrug approach can protect the core structure from premature degradation, ensuring the intact molecule circulates long enough to reach its intended target.

Reduced Systemic Toxicity : Masking the cytotoxic warhead prevents damage to healthy, rapidly dividing cells, such as those in the bone marrow and gastrointestinal tract. researchgate.net The active drug is ideally released only upon reaching the tumor environment, which may have unique physiological characteristics (e.g., specific enzyme expression, lower pH). ijnrd.org

Improved Pharmacokinetics : Prodrugs can be designed to overcome undesirable physicochemical properties of the parent drug, such as poor water solubility or rapid clearance from the body. researchgate.netmdpi.com This can lead to better absorption, distribution, and a longer plasma half-life.

Selective Tumor Targeting : The prodrug is designed to be stable in general circulation but can be activated by stimuli that are preferentially located within the tumor microenvironment, leading to a localized release of the potent enediyne. nih.gov

This approach is critical for harnessing the therapeutic potential of molecules as powerful as Esperatrucin, transforming a broadly toxic agent into a targeted weapon against cancer. nih.govnih.gov

Design and Synthesis of Cleavable Linker Systems

The linker is a critical component of any prodrug or conjugate, connecting the inactive promoiety to the active drug. Its design dictates the stability of the prodrug in circulation and the mechanism of drug release at the target site. creative-biolabs.com Linkers are broadly categorized based on their cleavage mechanism, which can be enzymatic or non-enzymatic. mdpi.comcreative-biolabs.com

This strategy leverages the observation that many tumors overexpress certain enzymes compared to healthy tissues. By incorporating a linker that is a substrate for one of these enzymes, the enediyne payload can be selectively released within the tumor. ijnrd.org This approach offers high specificity and minimizes off-target activation. ijnrd.orgmdpi.com

Common enzyme-dependent strategies include:

Peptide Linkers : Short peptide sequences, such as Val-Cit (valine-citrulline) or Val-Ala (valine-alanine), are readily cleaved by lysosomal proteases like Cathepsin B, which is often upregulated in cancer cells. nih.gov

β-Glucuronide Linkers : The enzyme β-glucuronidase is highly active in the lysosomal compartments of tumor cells and in necrotic tumor regions. Linkers containing a glucuronide moiety can be hydrolyzed by this enzyme to release the active drug. creative-biolabs.com

Phosphate/Phosphonate-Based Linkers : Alkaline phosphatases, which are overexpressed in certain cancers, can cleave phosphate ester-based prodrugs to release the parent compound. mdpi.commdpi.com

The synthesis of these linkers involves standard peptide or glycosidic coupling chemistries to attach the enzyme-sensitive trigger to the enediyne molecule.

Table 1: Overview of Enzyme-Dependent Linker Systems

Linker TypeCleavage EnzymeTypical LocationRationale for Use
Peptide (e.g., Val-Cit)CathepsinsLysosomesHigh expression in many tumor cells.
β-Glucuronideβ-GlucuronidaseLysosomes, Necrotic Tumor AreasExploits elevated enzyme levels in the tumor microenvironment.
Phosphate EsterAlkaline PhosphataseCell SurfaceTargets tumors with high phosphatase activity.

Non-enzymatic strategies rely on the distinct chemical properties of the tumor microenvironment or on inherent chemical triggers designed within the prodrug itself. nih.gov These mechanisms are not dependent on the variable expression levels of enzymes.

Key non-enzymatic release strategies include:

pH-Sensitive Linkers : The extracellular environment of many solid tumors is slightly acidic (pH ~6.5), and the pH within endosomes and lysosomes is even lower (pH ~5.0). Linkers such as hydrazones are stable at the physiological pH of blood (7.4) but are rapidly hydrolyzed under acidic conditions to release the drug. creative-biolabs.com

Reduction-Sensitive Linkers : The intracellular environment has a significantly higher concentration of reducing agents, particularly glutathione (GSH), than the bloodstream. Disulfide bonds are stable in the oxidative extracellular space but are readily cleaved by intracellular GSH, providing an effective mechanism for intracellular drug release. creative-biolabs.com

Chemically Triggered Rearrangement : For enediynes specifically, prodrugs can be designed where the core is "locked" in an inactive conformation. nih.gov Activation can be triggered by a chemical event, such as the removal of a protecting group, which then allows an allylic rearrangement or similar intramolecular reaction to generate the bioactive, cyclizable enediyne structure. nih.govnih.gov This approach is a form of chemical, rather than enzymatic, activation.

These strategies often involve multi-step synthesis to create a linker that is stable under one set of conditions while being labile under another. nih.govtum.de

Polymeric Conjugation Approaches (e.g., PEGylation)

Conjugating potent drugs like enediynes to a polymer carrier is a well-established strategy to improve their pharmacological properties. nih.gov Poly(ethylene glycol) (PEG) is the most commonly used polymer for this purpose, a process known as PEGylation. nih.gov

The covalent attachment of PEG chains can confer several advantages:

Increased Half-Life : The large hydrodynamic radius of the PEG-drug conjugate reduces renal clearance, significantly prolonging its circulation time in the bloodstream. nih.govyoutube.com

Enhanced Solubility : PEGylation can dramatically increase the aqueous solubility of hydrophobic drugs. mdpi.com

Reduced Immunogenicity : The flexible PEG chains can shield the drug from the immune system, reducing the likelihood of an immune response. nih.gov

Passive Targeting (EPR Effect) : Large polymer conjugates tend to accumulate preferentially in solid tumors due to their leaky vasculature and poor lymphatic drainage, a phenomenon known as the Enhanced Permeability and Retention (EPR) effect. nih.gov

While specific research on PEGylated this compound conjugates is not detailed in publicly available literature, a rational design would be based on established principles for other highly potent cytotoxins. Such a design would involve careful consideration of several factors:

PEG Architecture and Size : The molecular weight and structure (linear vs. branched) of the PEG chain would be optimized. A larger PEG (e.g., 20-40 kDa) would maximize the circulation half-life and EPR effect, but a smaller PEG might allow for better tumor penetration. youtube.com

Linker Selection : A cleavable linker would be incorporated between the PEG polymer and this compound to ensure the drug is released in its active form after tumor accumulation. The choice of linker would depend on the desired release mechanism (e.g., an enzyme-sensitive peptide or a pH-sensitive hydrazone). creative-biolabs.comnih.gov

Drug-to-Polymer Ratio : The number of this compound molecules attached to each PEG chain would be carefully controlled to balance drug loading with the potential for aggregation and steric hindrance.

A hypothetical design could involve a 20 kDa branched PEG chain linked to this compound via a Cathepsin B-cleavable Val-Cit linker, aiming to combine a long circulatory half-life with tumor-specific intracellular release.

The chemistry used to attach a polymer like PEG to a drug is fundamental to the conjugate's stability and release characteristics. The choice of linkage depends on whether the drug should be released (cleavable linkage) or remain attached to the polymer (non-cleavable linkage). For highly potent toxins like enediynes, cleavable linkers are almost always required.

Common conjugation chemistries involve reacting a functionalized PEG with a complementary group on the drug or linker:

Amide/Ester Bonds : A PEG chain with a terminal carboxylic acid or activated ester can react with an amine or hydroxyl group on the drug/linker to form a stable amide or a more labile ester bond. mdpi.com

Carbamate Bonds : These are often used as part of self-immolative linkers, providing a stable connection that undergoes cleavage upon activation of the trigger. mdpi.com

Click Chemistry : Reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) provide a highly efficient and specific method for conjugation, allowing for the precise attachment of PEG to a drug without affecting other functional groups.

Site-specific conjugation, where the polymer is attached to a precise location on the drug, is often preferred over random conjugation to produce a homogeneous product with predictable properties. abzena.comnih.gov

Table 2: Common Linkage Chemistries for Polymer-Drug Conjugation

Linkage TypeFunctional Groups InvolvedResulting BondGeneral Stability
AminationAmine + Carboxylic Acid/Activated EsterAmideHigh (often non-cleavable)
EsterificationAlcohol + Carboxylic AcidEsterModerately stable, susceptible to hydrolysis
Thiol-MaleimideThiol + MaleimideThioetherHigh (non-cleavable)
"Click" ChemistryAzide + AlkyneTriazoleVery High (non-cleavable)

No Information Found for "this compound"

Following a comprehensive search of scientific databases and publicly available literature, no information has been found on a chemical compound named "this compound." As a result, it is not possible to generate the requested article focusing on this subject.

The specific outline provided, which includes sections on "" and "Targeted Delivery Modalities in Preclinical Settings," requires detailed, scientifically accurate information that is specific to the compound . Without any available data on "this compound," its chemical properties, mechanism of action, or any preclinical research, the generation of an authoritative and factual article is unachievable.

It is possible that "this compound" may be a highly novel or internal designation for a compound not yet disclosed in public research, a misspelling of another compound, or a hypothetical substance. Researchers seeking information on enediyne compounds or targeted cancer therapies are encouraged to refer to literature on well-documented agents in these classes.

Preclinical Research Models and Methodological Advancements

In Vitro Cellular Models for Esperatrucin Biological Evaluation

In vitro cellular models are foundational in assessing the biological activity and potential therapeutic efficacy of compounds like this compound. These models offer controlled environments to investigate cellular responses, mechanisms of action, and preliminary efficacy before progressing to in vivo studies. Methodological advancements have significantly enhanced the physiological relevance and predictive power of these in vitro systems.

Cell Line-Based Assays

Cell line-based assays remain a cornerstone for initial screening and detailed mechanistic studies of this compound. These assays utilize established cancer cell lines, which are characterized by specific genetic profiles and growth properties, to evaluate various biological endpoints.

Key Assays and Findings:

Cytotoxicity and Viability Assays: Standard assays such as those employing resazurin (B115843) (which measures metabolic activity via conversion to resorufin) are used to determine the direct impact of this compound on cancer cell survival and proliferation mdpi.com. These assays help in establishing dose-response relationships and identifying concentrations that induce cell death or inhibit growth. For instance, studies have utilized cell lines like A549 to optimize these viability assays, aiming for enhanced reliability and reproducibility in cytotoxicity data mdpi.com.

Proliferation Assays: Assays that measure cell proliferation rates, colony formation, or cell cycle arrest are critical for understanding how this compound affects cell division and population expansion.

Mechanism of Action Studies: Cell-based assays are instrumental in elucidating the molecular pathways targeted by this compound. This can include evaluating its effects on specific signaling cascades, enzyme activities, or the induction of programmed cell death (apoptosis). For example, research on other compounds has involved assessing the activity of caspases (3, 8, and 9) to understand apoptotic induction nih.gov. Similarly, evaluating the inhibition of key enzymes like VEGFR-2 kinase has been used to assess anti-angiogenic potential nih.gov.

Methodological Advancements in Cell Line Assays:

The development of more robust and standardized cell-based assays is an ongoing area of advancement. This includes efforts to improve the consistency of results, reduce variability, and ensure that the data generated is highly predictive of in vivo outcomes. Techniques that allow for the simultaneous assessment of multiple compound characteristics, such as cytotoxicity and biological activity, are increasingly favored for their efficiency and biological relevance sigmaaldrich.com.

Advanced 3D Culture Systems (e.g., organoids, spheroids)

While traditional 2D cell cultures provide valuable insights, advanced 3D culture systems such as spheroids and organoids offer superior recapitulation of the in vivo tumor microenvironment. These models incorporate cell-cell and cell-extracellular matrix (ECM) interactions, spatial heterogeneity, and gradients of oxygen and nutrients, which are critical for a more accurate representation of tumor biology and drug response researchgate.netnih.govthermofisher.commdpi.comfrontiersin.org.

Key Models and Findings:

Spheroids: These are self-assembled, multicellular spherical structures that can be generated using various techniques, including hanging drop, magnetic levitation, or liquid overlay methods researchgate.net. Spheroids are simpler than organoids but effectively model tumor growth and can be used for drug screening, assessing drug penetration, and evaluating preliminary efficacy frontiersin.orgnih.govupmbiomedicals.com. Their relatively lower complexity makes them manageable for high-throughput screening nih.govupmbiomedicals.com.

Organoids: Organoids are more complex 3D structures derived from stem cells or patient-derived tumor tissues. They mimic the architecture and function of specific organs or tissues more closely than spheroids, often retaining the genetic and cellular heterogeneity of the original tumor frontiersin.orgnih.govupmbiomedicals.com. Organoids are particularly valuable for personalized medicine approaches, drug testing, and studying complex cellular interactions within a tumor microenvironment nih.govfrontiersin.orgnih.govupmbiomedicals.com.

Microfluidic 3D Cultures: The integration of microfluidics with 3D culture systems has led to the development of sophisticated platforms, such as "Spheroid-on-a-Chip" technologies. These systems allow for precise control over the microenvironment and enable the study of processes like tumor angiogenesis and metastatic potential nih.gov. They can also be used to create more complex tumor spheroids with defined architecture and composition for advanced drug screening nih.gov.

Methodological Advancements in 3D Culture Systems:

Significant methodological advancements have focused on enhancing the reproducibility, scalability, and predictive power of 3D culture models. This includes the development of standardized protocols for spheroid and organoid generation, the use of specialized hydrogels and scaffolds to mimic the ECM, and the integration of microfluidic devices mdpi.comresearchgate.netnih.gov. These advancements aim to bridge the gap between in vitro experiments and in vivo realities, providing more physiologically relevant data for compounds like this compound researchgate.netnih.govthermofisher.commdpi.com. For example, efforts are underway to standardize resazurin-based viability assays within 3D fibrin (B1330869) gel models to improve the reliability of cytotoxicity data mdpi.com.

(The article will continue with Section 7.2. In Vivo Animal Models for Efficacy and Mechanistic Studies in the subsequent response, pending further information retrieval.)

Computational and In Silico Modeling in Preclinical Research

In silico methods represent a cornerstone of contemporary preclinical research, offering substantial advantages in accelerating drug discovery, reducing development costs, and enhancing the predictive accuracy of preclinical studies. These computational approaches utilize computer simulations and mathematical algorithms to analyze molecular structures, properties, and activities japsonline.com. By modeling complex biological and chemical systems, in silico techniques facilitate the identification of potential drug targets, the design of novel therapeutic candidates, and the prediction of their behavior. This reduces the reliance on extensive in vivo testing and improves the translation of research findings to human outcomes fda.govinsilico.comnih.govmdpi.com. The integration of artificial intelligence (AI) and machine learning (ML) further amplifies the capabilities of these methods, enabling more sophisticated analyses and predictions japsonline.cominsilico.comwiley.com.

Molecular Mechanics and Quantum Chemical Calculations

Molecular Mechanics (MM): Molecular mechanics employs force fields, which are sets of mathematical functions describing the potential energy of a system based on atomic positions. These force fields are typically parameterized using experimental data or high-level quantum chemical calculations smu.eduwavefun.comunipd.itamazon.com. MM is computationally efficient for modeling large molecular systems, enabling the prediction of equilibrium geometries, conformational analysis, and non-bonded interactions such as van der Waals forces smu.eduwavefun.comunipd.it.

Quantum Chemical (QC) Calculations: Quantum chemical methods, including Hartree-Fock, density functional theory (DFT), and Møller–Plesset perturbation theory (MP2), offer a more rigorous treatment of electronic structure and chemical bonding wavefun.comunipd.it. These methods are used to calculate properties with higher accuracy, such as reaction energies, activation barriers, atomic charges, and electrostatic potentials smu.eduwavefun.com. QC calculations often serve as the basis for deriving parameters used in MM force fields smu.edu.

Hybrid QM/MM Methods: For systems where a specific chemical process occurs within a larger molecular environment, such as enzymatic reactions, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. These approaches treat the critical reactive region with QM accuracy while the surrounding environment is modeled using MM. This allows for the detailed study of chemical reactivity within complex biological systems mpg.de.

Computational Drug Discovery and Rational Design

Rational Drug Design: This discipline focuses on the inventive process of discovering new medications by leveraging knowledge of a biological target's function. The fundamental principle is to design molecules that exhibit complementary shapes and charges to the target biomolecule, thereby achieving specific binding and modulating its activity wikipedia.orgexlibrisgroup.com.

Computational Drug Discovery (CADD): CADD encompasses a comprehensive suite of computational tools and techniques that support rational drug design. Key methodologies include:

Structure-Based Drug Design (SBDD): This strategy utilizes the known three-dimensional structure of a biological target, such as a protein, to design ligands that can effectively bind to its active site wiley.comwikipedia.orgazolifesciences.comunivie.ac.at.

Ligand-Based Drug Design (LBDD): When the target's structure is unknown, LBDD employs known active molecules (ligands) to develop new drug candidates. Techniques such as Quantitative Structure-Activity Relationships (QSAR) and pharmacophore modeling are central to LBDD, establishing correlations between chemical structures and biological activity wiley.comazolifesciences.comunivie.ac.at.

Virtual Screening: This process involves computationally screening large libraries of compounds to identify potential drug leads that are likely to interact with a specific target wiley.comunivie.ac.at.

De Novo Design and Scaffold Hopping: These advanced methods focus on generating entirely novel molecular structures or modifying existing molecular scaffolds to enhance desired properties wiley.com.

AI/ML in Drug Design: The integration of AI and ML into drug discovery pipelines is rapidly advancing the field. These technologies enable faster identification of targets, the design of novel molecules, and the optimization of lead compounds insilico.comwiley.comunivie.ac.at.

Predicting Molecular Interactions and Reaction Pathways

Molecular Interactions: Accurately predicting how molecules interact with biological targets is crucial for drug development. Techniques such as molecular docking simulate the binding of a ligand to a protein, providing insights into binding affinity and the mode of interaction japsonline.com. Understanding these interactions is fundamental to designing molecules with desired pharmacological effects.

Reaction Pathways: The prediction of chemical reaction pathways is vital for understanding chemical transformations, optimizing synthetic routes, and discovering new reactions ijnc.ircecam.orgrsc.orgarxiv.org.

Quantum Chemistry Methods: These methods can accurately predict the energy profiles of individual reaction steps cecam.org.

Machine Learning Approaches: Graph neural networks (GNNs) and other ML models are increasingly being developed to predict reaction outcomes, identify reaction mechanisms, and even generate novel reaction pathways by learning from extensive datasets of known reactions ijnc.irrsc.orgarxiv.org. These models analyze molecular graphs to predict transformations, offering a powerful tool for chemical synthesis and discovery ijnc.ircecam.org.

Chemical Network Theory: The combination of ML with chemical network theory facilitates the construction of comprehensive reaction networks, potentially uncovering new reaction pathways in unexplored chemical spaces cecam.orgnih.gov.

Methodological Considerations in Preclinical Model Selection

A significant trend in preclinical research is the drive to reduce and replace animal testing. This shift is motivated by ethical considerations, cost-effectiveness, and the recognized limitations of animal models in accurately predicting human responses fda.govnih.gov. New Approach Methodologies (NAMs), which include advanced in vitro systems and in silico modeling, are increasingly being adopted fda.gov.

Limitations of Animal Models: While historically standard, animal models often fail to accurately predict human responses, contributing to high attrition rates in drug development. Physiological differences between species, stress factors in laboratory animals, and the inherent complexity of human diseases can all limit their predictive power fda.govnih.govaltex.org.

In Silico Models as Complementary Tools: In silico tools play a crucial role by analyzing potential safety concerns through predicting interactions with the human proteome and simulating various experimental scenarios. They serve as valuable adjuncts or potential replacements for certain animal studies fda.gov.

Criteria for Model Selection: When animal models are employed, their selection should ideally be based on robust scientific justification rather than tradition. Key considerations include:

Availability: The model's accessibility and ease of implementation altex.org.

Expertise: The availability of researchers with the necessary skills to utilize the model effectively altex.org.

Predictive Translatability: The model's demonstrated capacity to mimic human disease pathology and symptoms, and its proven ability to predict clinical outcomes altex.orgnih.gov.

Complexity and Intactness: The necessity for models that accurately represent complex biological systems altex.orgfrontiersin.org.

Regulatory Acceptance: The extent to which data generated from the model is accepted by regulatory bodies fda.gov.

Data Tables

Table 1: Accuracy of Machine Learning in Predicting Organic Reaction Pathways

Model Type/ApproachTraining Data SizeTest Data SizePrediction TaskTop-5 AccuracySource
Combined ML and Reaction Network Approach50 reactions35 reactionsProduct & Pathway Prediction68.6% rsc.org
Deep Learning (GNN) for Reaction Mechanism PredictionN/AN/AReaction Step ClassificationNear-unity arxiv.org
Deep Learning (GNN) for Reaction Mechanism PredictionN/AN/AReactive Atom Prediction96% arxiv.org

Table 2: Factors Influencing Animal Model Selection in Preclinical Research

Selection FactorPercentage of Applications Citing FactorSource
Model Availability79% altex.org
Availability of Expertise62% altex.org
Similar Disease Pathology/Symptoms59% altex.org
Need for High Complexity47% altex.org
Need for Intactness30% altex.org

Compound List

No specific compounds related to "this compound" were identified in the literature search for the purposes of this article. The focus is on the methodologies themselves.

Current Research Challenges and Future Directions in Esperatrucin Research

Advancements in Biosynthetic Pathway Engineering

Understanding and manipulating the biosynthetic pathways of enediyne natural products like Esperatrucin is crucial for improving production yields and generating novel analogs. Recent advances in microbial genomics and bioinformatics have facilitated the identification of enediyne biosynthetic gene clusters (BGCs) nih.govasm.org. These BGCs often contain a conserved five-gene cassette essential for enediyne core biosynthesis, enabling the in silico screening of genome databases for potential enediyne producers nih.govasm.org. Engineering these pathways offers a route to overcome bottlenecks in the practical supply of enediynes nih.gov. Strategies include optimizing fermentation conditions, classical strain improvement techniques, and leveraging genetic engineering to enhance production titers nih.gov. Furthermore, understanding the enzymatic machinery involved in enediyne biosynthesis, particularly the polyketide synthases (PKSs) and accessory enzymes, can pave the way for combinatorial biosynthesis approaches to create novel enediyne analogs with tailored properties eurekaselect.comdtu.dknih.gov. The discovery of new enediynes through genome mining is also a significant area of research, expanding the chemical space and providing new leads for drug development asm.orgnih.gov.

Novel Approaches to Biomimetic Synthesis

The complex, strained, and often labile structures of enediynes present significant challenges for total chemical synthesis. Biomimetic synthesis, which aims to mimic natural biosynthetic processes, offers an elegant approach to constructing these intricate molecules pnas.orgoup.com. Researchers are developing strategies that replicate key steps in enediyne core formation, such as the Bergman cyclization, often employing cascade reactions and leveraging the unique reactivity of heteroatoms pnas.orgoup.comchinesechemsoc.orgnih.gov. The goal is to create more efficient and scalable synthetic routes that can provide sufficient quantities of enediynes and their analogs for biological investigation and potential clinical translation asm.orgnih.gov. Challenges include constructing the enediyne core while preserving sensitive functional groups and developing methods for controlled activation nih.govdu.ac.in.

Development of Next-Generation Enediyne Conjugates

Due to their extreme cytotoxicity, enediynes like this compound require precise delivery systems to achieve therapeutic efficacy while minimizing systemic toxicity. Antibody-drug conjugates (ADCs) have emerged as a leading strategy, combining the targeting specificity of monoclonal antibodies with the potent cytotoxic payload of enediynes nih.govpnas.orgresearchgate.netgrantome.comnih.govnih.gov. Several FDA-approved ADCs utilize enediyne payloads, demonstrating their clinical success asm.orgufl.edu. Research is focused on developing next-generation enediyne conjugates by exploring novel enediyne payloads, optimizing linker chemistries for controlled release, and improving conjugation strategies, including site-specific conjugation, to create more homogeneous and effective ADCs nih.govpnas.orgresearchgate.netgrantome.com. For example, uncialamycin-based ADCs have shown potent cytotoxicity and a significant bystander killing effect, a characteristic not observed in currently approved enediyne ADCs pnas.org. Lidamycin (LDM), another enediyne, has been engineered into anti-CD30-LDM ADCs, demonstrating potent antitumor efficacy in preclinical models nih.govnih.govoncotarget.com.

Exploration of Undiscovered Biological Activities and Targets

While enediynes are primarily known for their DNA-damaging capabilities and potent anticancer activity, ongoing research aims to uncover additional biological activities and identify novel molecular targets. The unique mechanism of action, involving the generation of a diradical that abstracts hydrogen atoms from DNA, leads to strand breaks and cell death du.ac.inacs.orgresearchgate.netsrce.hrmdpi.com. Beyond direct DNA damage, the induction of immunogenic apoptosis, characterized by the release of damage-associated molecular patterns (DAMPs), is an area of emerging interest for enediyne-induced cytotoxicity nih.gov. Investigating the broader cellular and molecular effects of this compound and its analogs could reveal new therapeutic applications or synergistic mechanisms of action in combination therapies.

Refinements in Preclinical Modeling for Translational Research

Translating promising preclinical findings of enediynes into clinical success is heavily reliant on the quality and translatability of preclinical models nih.govtno.nlcrownbio.comhumanspecificresearch.orgnih.gov. Traditional preclinical studies often utilize young, healthy animal models, which may not accurately reflect the complex disease states or patient populations encountered in clinical trials nih.govhumanspecificresearch.org. The development of more sophisticated preclinical models, such as patient-derived xenografts (PDXs) and genetically engineered mouse models (GEMMs), is crucial for better predicting the efficacy, pharmacokinetics, and potential toxicities of enediyne-based therapeutics pnas.orgnih.govcrownbio.com. These models aim to capture disease heterogeneity and mechanisms of resistance, providing a more accurate bridge to human studies crownbio.comhumanspecificresearch.org. Refinements in these models are essential for de-risking clinical trials and accelerating the development of enediynes for therapeutic use crownbio.com.

Integration of Artificial Intelligence and Machine Learning in Enediyne Research

Q & A

Q. What key physicochemical properties of Esperatrucin should be prioritized in initial pharmacological studies?

Methodological Answer: Begin with solubility profiling (aqueous and lipid matrices), stability under physiological pH/temperature, and partition coefficients (logP). Use high-performance liquid chromatography (HPLC) for purity validation and nuclear magnetic resonance (NMR) or mass spectrometry (MS) for structural elucidation. Document experimental conditions rigorously to ensure reproducibility, adhering to analytical chemistry standards for compound characterization .

Q. How should researchers design a preliminary in vitro assay to assess this compound’s bioactivity?

Methodological Answer: Define dependent variables (e.g., IC50, apoptosis rates) and control variables (temperature, pH, cell density). Select cell lines with validated relevance to the target pathology. Include dose-response curves across 3–5 log units and validate assays with positive/negative controls. Follow guidelines for experimental transparency, ensuring all protocols are replicable and variables are explicitly stated .

Q. What statistical frameworks are appropriate for analyzing this compound’s cytotoxicity in dose-response experiments?

Methodological Answer: Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC50 values. Use one-way ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons. Report confidence intervals (95%) and goodness-of-fit metrics (R²). Collaborate with statisticians during experimental design to ensure adequate sample sizes and avoid Type I/II errors .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy data for this compound?

Methodological Answer: Conduct pharmacokinetic studies to evaluate bioavailability, tissue distribution, and metabolic stability. Compare in vitro assay conditions (e.g., hypoxia, 3D cell cultures) with in vivo microenvironments. Use orthogonal assays (e.g., transcriptomic profiling, histopathology) to cross-validate findings. Document discrepancies in experimental parameters (e.g., dosing schedules, delivery methods) that may explain divergent results .

Q. What integrated methodologies are effective for elucidating this compound’s mechanism of action when traditional assays are inconclusive?

Methodological Answer: Combine multi-omics approaches (proteomics, metabolomics) to map affected pathways. Validate targets via CRISPR-Cas9 knockout screens or RNA interference. Employ biophysical techniques (e.g., surface plasmon resonance) to assess binding kinetics. Integrate molecular dynamics simulations to predict binding sites, followed by site-directed mutagenesis for functional validation .

Q. How should researchers optimize assay conditions to account for this compound’s photolability in long-term cytotoxicity studies?

Methodological Answer: Perform stability studies under varying light exposures (UV/visible spectra). Use light-protected vessels and amber-colored plates for assays. Incorporate antioxidants (e.g., ascorbic acid) or chelating agents if degradation involves reactive oxygen species. Validate stability via HPLC at multiple timepoints and adjust experimental timelines accordingly .

Data Analysis & Interpretation

Q. What strategies mitigate bias in high-throughput screening data for this compound derivatives?

Methodological Answer: Apply randomization to plate layouts and use Z’-factor metrics to validate assay robustness. Normalize data using plate-specific controls (e.g., DMSO-only wells). Employ machine learning algorithms (e.g., random forest) to identify confounding variables. Replicate hits in orthogonal assays (e.g., fluorescence polarization vs. ELISA) .

Q. How can researchers address low reproducibility in this compound’s in vivo neurotoxicity models?

Methodological Answer: Standardize animal cohorts by age, genetic background, and housing conditions. Use blinded scoring for neurobehavioral assessments. Validate findings with immunohistochemistry and electrophysiology. Publish raw datasets and detailed protocols to facilitate meta-analyses .

Ethical & Reporting Standards

Q. What ethical considerations apply to studies involving this compound’s teratogenicity in model organisms?

Methodological Answer: Follow institutional guidelines for humane endpoints and minimize animal numbers via power calculations. Use in silico models (e.g., QSAR) for preliminary risk assessment. Disclose all adverse events in publications, including null results, to prevent publication bias .

Q. How should researchers structure a manuscript to highlight this compound’s novel binding interactions while ensuring reproducibility?

Methodological Answer: Include a dedicated "Methods" subsection for synthesis protocols, assay conditions, and statistical workflows. Deposit raw spectra, crystallography data, and code repositories in public archives (e.g., Zenodo). Use the STAR Methods framework for clarity, and cite reporting checklists (e.g., ARRIVE for animal studies) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.